2-(Cyclopentylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone
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Overview
Description
2-(Cyclopentylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone is a complex organic compound featuring a unique combination of cyclopentylthio, furan, and thiazepane moieties
Scientific Research Applications
2-(Cyclopentylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazepane ring, followed by the introduction of the furan and cyclopentylthio groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using continuous flow reactors and automated systems to control reaction parameters precisely. The choice of reagents and solvents is also crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazepane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopentylthio)-1-(furan-2-yl)ethanone
- 1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone
Uniqueness
2-(Cyclopentylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S2/c18-16(12-21-13-4-1-2-5-13)17-8-7-15(20-11-9-17)14-6-3-10-19-14/h3,6,10,13,15H,1-2,4-5,7-9,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSTTYHKCLTBDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC(SCC2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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